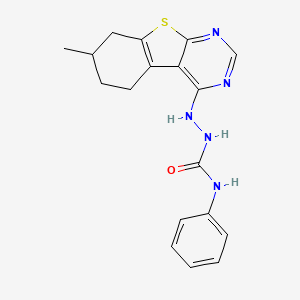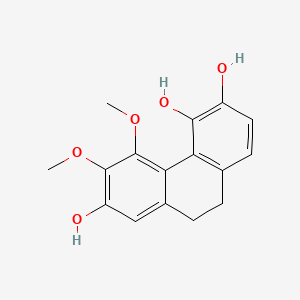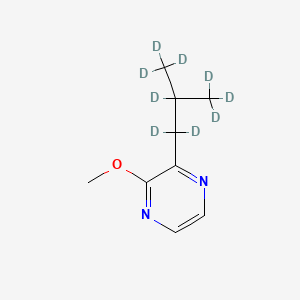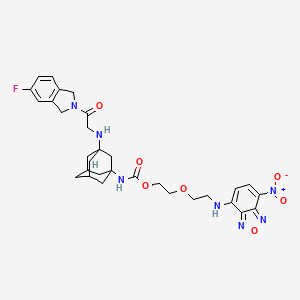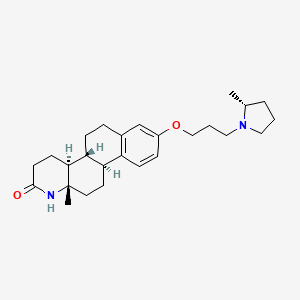
Anticancer agent 192
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes for Anticancer agent 192 involve the use of steroid-based histamine H3 receptor antagonists. The compound is synthesized through a series of chemical reactions that include the formation of steroidal backbones and the incorporation of histamine H3 receptor antagonistic properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Anticancer agent 192 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions include modified steroidal compounds with enhanced histamine H3 receptor antagonistic properties .
Aplicaciones Científicas De Investigación
Anticancer agent 192 has a wide range of scientific research applications. In chemistry, it is used to study the effects of histamine H3 receptor antagonists on various chemical pathways. In biology, it is used to investigate the role of histamine H3 receptors in cognitive function and addiction. In medicine, it is being explored as a potential treatment for cognitive disorders and addiction. In industry, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Anticancer agent 192 involves its interaction with histamine H3 receptors. By antagonizing these receptors, the compound inhibits the release of histamine and other neurotransmitters, leading to improved cognitive function and reduced addiction. The molecular targets of this compound include histamine H3 receptors and associated signaling pathways .
Comparación Con Compuestos Similares
Anticancer agent 192 is unique in its steroid-based structure and its specific antagonistic action on histamine H3 receptors. Similar compounds include other histamine H3 receptor antagonists such as thioperamide and clobenpropit. this compound stands out due to its stability in liver microsomes and its dual effects on cognitive function and addiction .
Propiedades
Fórmula molecular |
C26H38N2O2 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(4aS,4bR,10bS,12aS)-12a-methyl-8-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]-1,3,4,4a,4b,5,6,10b,11,12-decahydronaphtho[2,1-f]quinolin-2-one |
InChI |
InChI=1S/C26H38N2O2/c1-18-5-3-14-28(18)15-4-16-30-20-7-9-21-19(17-20)6-8-23-22(21)12-13-26(2)24(23)10-11-25(29)27-26/h7,9,17-18,22-24H,3-6,8,10-16H2,1-2H3,(H,27,29)/t18-,22-,23-,24+,26+/m1/s1 |
Clave InChI |
PRBWKAHBBPZNNA-FEWHJMLNSA-N |
SMILES isomérico |
C[C@@H]1CCCN1CCCOC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC(=O)N5)C |
SMILES canónico |
CC1CCCN1CCCOC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC(=O)N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


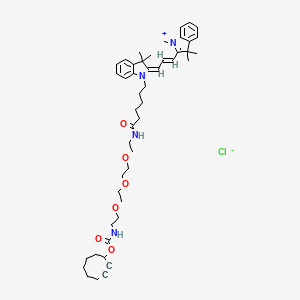
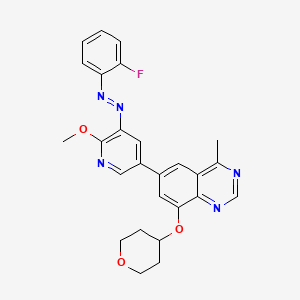



![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
